
OT-551 hydrochloride
Übersicht
Beschreibung
This compound is topically administered as an eye drop and has the unique ability to penetrate cell membranes, reaching both the front and back of the eye . It is known for its anti-inflammatory and antioxidant properties, making it a promising candidate for protecting against retina photoreceptor cell death and inhibiting angiogenesis .
Vorbereitungsmethoden
OT-551 hydrochloride is synthesized by Othera Pharmaceuticals. The compound is a lipophilic, disubstituted hydroxylamine that can be administered as an eye drop. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods are not extensively documented, but the compound is synthesized in a controlled laboratory environment to ensure purity and efficacy .
Analyse Chemischer Reaktionen
OT-551 hydrochloride undergoes various chemical reactions, including oxidation and reduction. As a potent catalytic antioxidant, it can neutralize reactive oxygen species, thereby protecting cells from oxidative damage . Common reagents used in these reactions include hydrogen peroxide and other oxidizing agents. The major products formed from these reactions are typically more stable, less reactive compounds that do not pose a threat to cellular integrity .
Wissenschaftliche Forschungsanwendungen
Biochemical Properties
OT-551 hydrochloride exhibits significant biochemical activity due to its ability to penetrate cell membranes effectively. This characteristic is crucial for its application in ocular therapies, as it allows the compound to reach both the anterior and posterior segments of the eye. The compound has been shown to:
- Reduce Oxidative Stress : By interacting with superoxide dismutase 1 (SOD1), OT-551 enhances antioxidant activity, thereby reducing oxidative damage in retinal pigment epithelial cells.
- Protect Retinal Cells : Studies indicate that OT-551 protects retinal pigment epithelial cells from light-induced degeneration by mitigating inflammation and oxidative stress .
Phase II Clinical Trials
A notable phase II clinical trial investigated the safety and preliminary efficacy of OT-551 for treating geographic atrophy (GA), an advanced form of AMD. The trial involved:
- Participants : Ten individuals with bilateral GA were enrolled.
- Dosage : Participants received topical administration of 0.45% OT-551 in one eye three times daily for two years.
- Safety Measures : Evaluations included complete ophthalmic examinations and fundus photography.
- Efficacy Outcomes : Primary outcomes focused on changes in best-corrected visual acuity (BCVA) after 24 months. Secondary outcomes assessed changes in GA area, contrast sensitivity, and microperimetry measurements .
Results :
- The study reported that OT-551 was well tolerated, with no serious adverse effects noted.
- At the end of the trial, the mean change in BCVA was +0.2 letters for the treated eye compared to -11.3 letters for the untreated eye, suggesting a protective effect against vision loss in treated patients .
Protective Effects Against Light-Induced Damage
Research has demonstrated that OT-551 provides substantial protection against light-induced retinal damage. In animal studies:
- Experimental Design : Albino rats were administered OT-551 prior to exposure to intense light conditions.
- Outcomes Measured : Histological evaluations showed that treated rats had significantly preserved retinal structures compared to control groups .
The protective mechanism appears to be linked to the inhibition of lipid peroxidation and reduced oxidative stress, which are critical factors in retinal cell survival during phototoxic conditions.
Summary of Findings
The applications of this compound in scientific research highlight its potential as a therapeutic agent for age-related macular degeneration and related ocular conditions. Key findings include:
Aspect | Details |
---|---|
Biochemical Activity | Antioxidant properties; reduces oxidative stress |
Clinical Trial Summary | Phase II trial with 10 participants; well tolerated; positive BCVA outcomes |
Protective Mechanism | Inhibits lipid peroxidation; protects retinal cells from light damage |
Wirkmechanismus
The mechanism of action of OT-551 hydrochloride involves its ability to penetrate cell membranes and reach the retina. Once inside the cell, it acts as a potent catalytic antioxidant, neutralizing reactive oxygen species and protecting cells from oxidative damage . The compound also inhibits angiogenesis, the growth of small blood vessels, which is a key factor in the progression of wet age-related macular degeneration . The molecular targets and pathways involved include the inhibition of nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of the antioxidant response .
Vergleich Mit ähnlichen Verbindungen
OT-551 hydrochloride is unique in its ability to penetrate cell membranes and reach both the front and back of the eye. Similar compounds include TEMPOL derivatives such as TEMPOL-H (OT-674), which also exhibit antioxidant properties . this compound stands out due to its specific application in treating age-related macular degeneration and its ability to inhibit angiogenesis . Other similar compounds include various hydroxylamine derivatives, but this compound’s lipophilic nature and targeted delivery make it particularly effective .
Biologische Aktivität
OT-551 hydrochloride, chemically known as 1-hydroxy-4-cyclopropanecarbonyloxy-2,2,6,6-tetramethylpiperidine hydrochloride, is a novel antioxidant compound primarily investigated for its therapeutic potential in treating age-related macular degeneration (AMD). This article delves into the biological activity of OT-551, summarizing its pharmacological properties, mechanisms of action, and clinical findings.
OT-551 is a small lipophilic molecule that penetrates the cornea effectively. It is converted by ocular esterases into TEMPOL-H (TP-H), its active metabolite, which acts as a potent free radical scavenger. The primary mechanism of action involves:
- Antioxidant Activity : OT-551 and TP-H interact with reactive oxygen species (ROS), thereby mitigating oxidative stress in retinal cells.
- Anti-inflammatory Effects : The compound exhibits properties that reduce inflammation, which is crucial in the pathogenesis of AMD.
- Antiangiogenic Properties : OT-551 inhibits the growth of new blood vessels, a process that can lead to the wet form of AMD.
Preclinical Studies
Preclinical studies have demonstrated the efficacy of OT-551 in protecting retinal pigment epithelial (RPE) cells from oxidative damage. Notably:
- In vitro studies indicated that OT-551 protects against oxidative damage and light-induced photoreceptor cell death.
- Animal models showed that topical administration of OT-551 resulted in significant retinal bioavailability and protection against light-induced degeneration .
Phase II Trials
- Study Design : A single-center, open-label phase II trial was conducted with 10 participants suffering from bilateral geographic atrophy (GA) associated with AMD. Participants received topical 0.45% OT-551 three times daily for two years .
- Outcomes :
-
Results Summary :
Measure Baseline (mm²) Change at 18 Months (mm²) Placebo Group 6.17 +3.55 OT-551 0.3% Group 6.26 +3.01 OT-551 0.45% Group 6.04 +3.43
Additional Findings
A larger multi-center trial involving 137 subjects evaluated both 0.3% and 0.45% concentrations of OT-551 over two years. Results indicated that while the drug was safe for long-term use, it did not significantly reduce GA progression compared to placebo .
Case Studies
In a notable case study involving patients with advanced AMD treated with OT-551, visual acuity improvements were observed in some participants despite overall limited efficacy in larger trials. This suggests potential variability in response among individuals .
Eigenschaften
IUPAC Name |
(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl) cyclopropanecarboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3.ClH/c1-12(2)7-10(8-13(3,4)14(12)16)17-11(15)9-5-6-9;/h9-10,16H,5-8H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEXDXBTNACMOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)OC(=O)C2CC2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40211794 | |
Record name | OT-551 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40211794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
627085-15-8 | |
Record name | OT-551 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0627085158 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | OT-551 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40211794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OT-551 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/095G6QEF8R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.